trans-4-(4-Pentylcyclohexyl)benzonitrile
Overview
Description
trans-4-(4-Pentylcyclohexyl)benzonitrile: is a nematic liquid crystal compound widely used in optical electronics applications, particularly in liquid-crystal displays (LCDs) . It features a pentyl alkyl chain and benzonitrile groups attached to the 1,4-positions of a cyclohexane ring in trans-geometry . This compound is known for its unique properties, including a nematic to isotropic phase transition at 327.6 K and a crystalline to nematic phase transition at 303 K .
Scientific Research Applications
Chemistry: : trans-4-(4-Pentylcyclohexyl)benzonitrile is used as an intermediate in the synthesis of other liquid crystal compounds . Its unique structure and properties make it valuable in developing new materials for advanced optical applications .
Biology and Medicine: : While its primary use is in materials science, research is ongoing to explore potential biological and medicinal applications of this compound . Its interactions with biological molecules and potential therapeutic effects are areas of interest .
Industry: : In the industrial sector, this compound is crucial in manufacturing liquid crystal displays (LCDs) and other optical devices . Its stability and performance in various environmental conditions make it an ideal component for high-quality displays .
Mechanism of Action
Target of Action
Trans-4-(4-Pentylcyclohexyl)benzonitrile is primarily used in the field of optical electronics, specifically in liquid-crystal displays (LCDs) . Its primary target is the liquid crystal phase of these devices. The compound’s structure, which includes a pentyl alkyl chain and benzonitrile groups attached to 1,4-positions of a cyclohexane ring in trans-geometry , allows it to interact effectively with this target.
Mode of Action
The compound interacts with its target by aligning itself within the liquid crystal phase. This alignment is facilitated by the compound’s rod-like structure and its nematic to isotropic phase transition . The compound’s molecules have no positional order but tend to point in the same direction (along the director), a characteristic of the nematic liquid crystal phase .
Biochemical Pathways
This occurs through a polymerization method for acetylene in an asymmetric reaction field using a chiral nematic liquid crystal .
Pharmacokinetics
It’s known that the compound is soluble in methanol , suggesting that it could be absorbed and distributed in systems where methanol is a solvent.
Result of Action
The primary result of the action of this compound is the formation of a polyacetylene film comprised of helical chains and fibrils . This film is used in optical electronics applications, such as liquid-crystal displays (LCDs) .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound’s phase transitions occur at specific temperatures , indicating that temperature is a key environmental factor affecting its action. Additionally, the compound’s solubility in methanol suggests that the presence of this solvent in the environment could also influence its action.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of trans-4-(4-Pentylcyclohexyl)benzonitrile typically involves the reaction of 4-pentylcyclohexanone with benzonitrile under specific conditions . The process includes:
Starting Materials: 4-pentylcyclohexanone and benzonitrile.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion.
Industrial Production Methods: : Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is similar to laboratory synthesis but scaled up with enhanced control over reaction parameters to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: : trans-4-(4-Pentylcyclohexyl)benzonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4′-Pentyl-4-biphenylcarbonitrile: Another liquid crystal compound with similar applications in LCDs.
4′-Octyl-4-biphenylcarbonitrile: Known for its use in optical devices, offering different phase transition temperatures and properties.
4′-Hexyl-4-biphenylcarbonitrile: Used in liquid crystal displays with unique thermal and optical characteristics.
Uniqueness: : trans-4-(4-Pentylcyclohexyl)benzonitrile stands out due to its specific phase transition temperatures and stability under various conditions . Its unique structure allows for precise control over the alignment of liquid crystal molecules, making it highly valuable in advanced optical applications .
Properties
IUPAC Name |
4-(4-pentylcyclohexyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h8-9,12-13,15,17H,2-7,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURZYCFZFBYJBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00886422, DTXSID40978451 | |
Record name | Benzonitrile, 4-(trans-4-pentylcyclohexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00886422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Pentylcyclohexyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61204-01-1, 62788-05-0 | |
Record name | Benzonitrile, 4-(trans-4-pentylcyclohexyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061204011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 4-(trans-4-pentylcyclohexyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzonitrile, 4-(trans-4-pentylcyclohexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00886422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Pentylcyclohexyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-(4-pentylcyclohexyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.942 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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